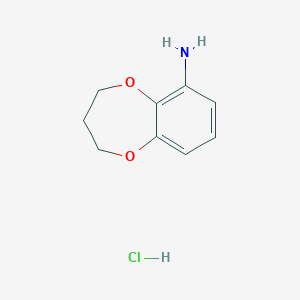

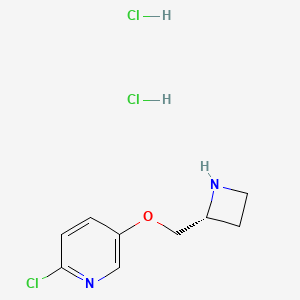

![molecular formula C17H19NO5 B2666111 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1638708-95-8](/img/structure/B2666111.png)

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions to form a carboxylic acid and an amine. The ester group can also undergo hydrolysis to form a carboxylic acid and an alcohol .Aplicaciones Científicas De Investigación

Antiprotozoal Agents

A study by Ismail et al. (2004) involved the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. The compounds, including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrated strong DNA affinities and showed significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential applications in treating protozoal infections (Ismail et al., 2004).

Solvatochromism and Crystallochromism Studies

El-Sayed et al. (2003) investigated the solvatochromism and crystallochromism of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. This study provides insights into molecular interactions in solid and liquid environments, which could inform the design of materials with specific optical properties (El-Sayed et al., 2003).

Novel Synthetic Methodologies

Craig et al. (2005) explored the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates, yielding 2,3-disubstituted heteroaromatic products. This method presents a new pathway for the synthesis of heteroaromatic compounds, showcasing the versatility of furan-2-ylmethyl groups in organic synthesis (Craig et al., 2005).

Ugi Four Component Reaction

Ganesh et al. (2017) reported the synthesis of ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via a Ugi four-component reaction. This study highlights the compound's potential as a precursor for further chemical transformations, contributing to the development of new organic molecules (Ganesh et al., 2017).

Gold-Catalyzed Isomerizations

Li et al. (2019) described a gold-catalyzed method for converting acetylenic amides to 2-aminofurans, which then underwent Diels-Alder reactions. This research opens new avenues for the synthesis of complex organic structures starting from simple furan derivatives (Li et al., 2019).

Propiedades

IUPAC Name |

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-2-21-14-7-5-13(6-8-14)10-17(20)23-12-16(19)18-11-15-4-3-9-22-15/h3-9H,2,10-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVADAPCJYXPYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

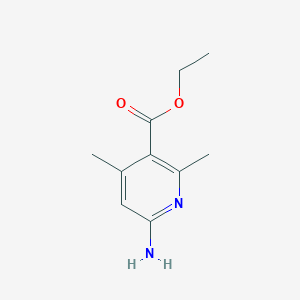

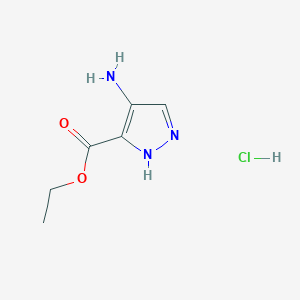

![8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2666033.png)

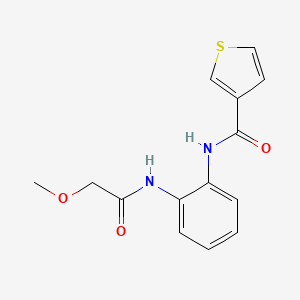

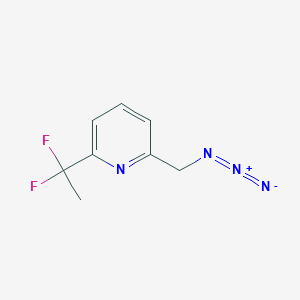

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666036.png)

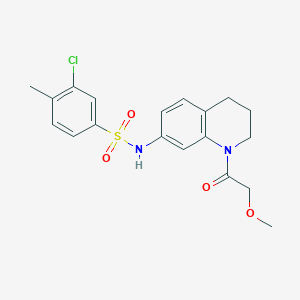

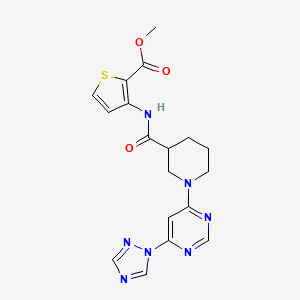

![Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate](/img/structure/B2666038.png)

![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)

![1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea](/img/structure/B2666047.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopentyloxy)acetamide](/img/structure/B2666051.png)